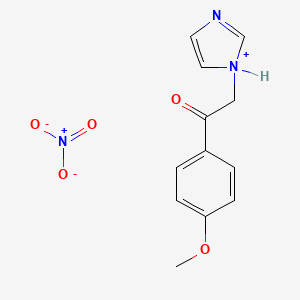
N-(4-Methoxyphenacyl)imidazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenacyl)imidazole nitrate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenacyl)imidazole nitrate typically involves the reaction of 4-methoxyphenacyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenacyl)imidazole nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-Methoxyphenacyl)imidazole nitrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenacyl)imidazole nitrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The methoxyphenacyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrate group may contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(Phenacyl)imidazole: Lacks the methoxy group, resulting in different chemical and biological properties.
N-(4-Methoxyphenacyl)triazole: Contains a triazole ring instead of an imidazole ring, leading to variations in reactivity and applications.
Uniqueness
N-(4-Methoxyphenacyl)imidazole nitrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the imidazole ring and the nitrate group also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24155-39-3 |
|---|---|
Molecular Formula |
C12H13N3O5 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-methoxyphenyl)ethanone;nitrate |
InChI |
InChI=1S/C12H12N2O2.NO3/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14;2-1(3)4/h2-7,9H,8H2,1H3;/q;-1/p+1 |
InChI Key |
IMHJHBQYKOTFIG-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


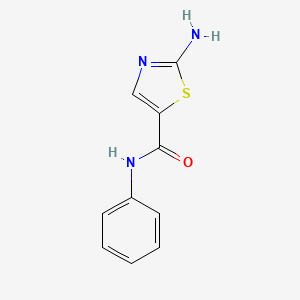
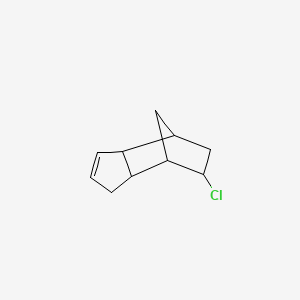
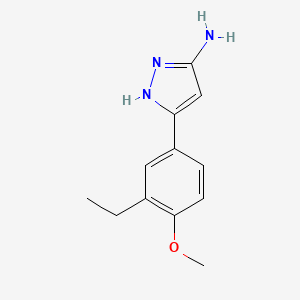
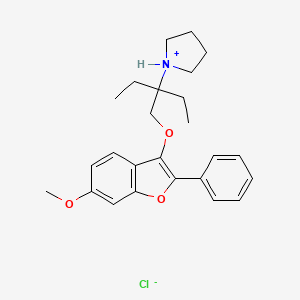
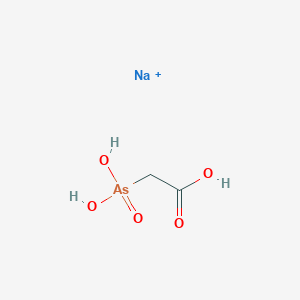

![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
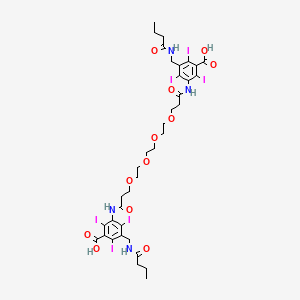
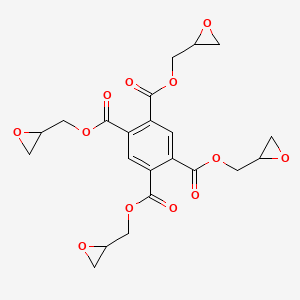
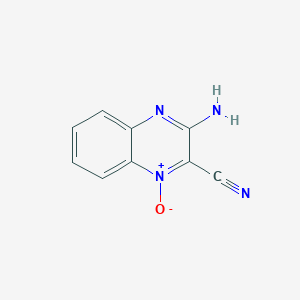

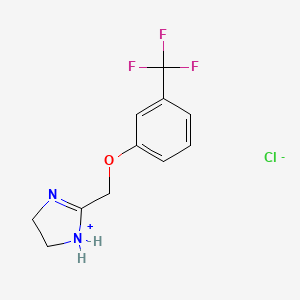
![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

